molecular formula C15H13Cl2N3 B14512100 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine CAS No. 62645-45-8

1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine

Katalognummer: B14512100
CAS-Nummer: 62645-45-8
Molekulargewicht: 306.2 g/mol
InChI-Schlüssel: BLGNBFWKLNFJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloroaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(4-chlorophenyl)urea: This compound has a similar structure but contains a urea group instead of a triazine ring.

    1,3-Bis(4-chlorophenyl)thiourea: Similar to the urea derivative but with a thiourea group.

Uniqueness

1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

62645-45-8

Molekularformel

C15H13Cl2N3

Molekulargewicht

306.2 g/mol

IUPAC-Name

1,3-bis(4-chlorophenyl)-2,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C15H13Cl2N3/c16-12-1-5-14(6-2-12)19-9-18-10-20(11-19)15-7-3-13(17)4-8-15/h1-9H,10-11H2

InChI-Schlüssel

BLGNBFWKLNFJKQ-UHFFFAOYSA-N

Kanonische SMILES

C1N=CN(CN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.